molecular formula C16H27O4P B15094298 Dipentylphenyl dihydrogen phosphate CAS No. 64051-39-4

Dipentylphenyl dihydrogen phosphate

Cat. No.: B15094298
CAS No.: 64051-39-4
M. Wt: 314.36 g/mol
InChI Key: RVQOXEIOIUDSFU-UHFFFAOYSA-N
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Description

Dipentylphenyl dihydrogen phosphate is an organic compound with the molecular formula C16H27O4P It is a derivative of phenol, where the phenyl group is substituted with two pentyl groups and a dihydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentylphenyl dihydrogen phosphate typically involves the reaction of dipentylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipentylphenyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include various phosphates, phenolic derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dipentylphenyl dihydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipentylphenyl dihydrogen phosphate involves its interaction with various molecular targets, including enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating cellular processes. The phenyl and pentyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    Dipentylphenol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.

    Phenyl dihydrogen phosphate: Lacks the pentyl groups, resulting in different hydrophobic properties and binding affinities.

    Bis(2,3-dipentylphenyl) hydrogen phosphate: Contains two phenyl groups, leading to different steric and electronic effects.

Uniqueness

Dipentylphenyl dihydrogen phosphate is unique due to the presence of both pentyl and phosphate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

64051-39-4

Molecular Formula

C16H27O4P

Molecular Weight

314.36 g/mol

IUPAC Name

(2,3-dipentylphenyl) dihydrogen phosphate

InChI

InChI=1S/C16H27O4P/c1-3-5-7-10-14-11-9-13-16(20-21(17,18)19)15(14)12-8-6-4-2/h9,11,13H,3-8,10,12H2,1-2H3,(H2,17,18,19)

InChI Key

RVQOXEIOIUDSFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC=C1)OP(=O)(O)O)CCCCC

Origin of Product

United States

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